![molecular formula C10H12N2O5S B2723639 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol CAS No. 722464-31-5](/img/structure/B2723639.png)
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol
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Overview
Description
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a compound used for proteomics research . It has a molecular formula of C10H12N2O5S and a molecular weight of 272.28 .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The pyrrolidine ring in the structure of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Organic Synthesis Methodologies
Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through a one-pot coupling process involving propargylamine, vinyl sulfone (or nitroalkene), and phenolic derivatives. This methodology leverages sequential integration of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).
Chemical Sensing and Detection
4-Nitrophenolates, derivatives related to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, have been explored for their application in chemical sensing. A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colourimetric sensor for halide anions. The sensor operates by displacing the phenolate anion with fluoride, restoring the characteristic yellow color of the free 4-nitrophenolate anion in solutions (Gale, Twyman, Handlin, & Sessler, 1999).
Environmental Monitoring
A novel pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite was developed for the highly sensitive detection of 4-nitrophenol (4-NP), a pollutant in the environment. This sensor demonstrates remarkable sensitivity, stability, selectivity, and reproducibility in detecting 4-NP, showcasing the potential of derivatives of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol in environmental monitoring applications (Jia, Hao, Wang, Yang, & Liu, 2023).
Chemical Reactions and Mechanisms
The study of sulfamate esters, structurally related to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, has provided insights into their aminolysis mechanisms. These esters serve as models for enzyme inhibitors, offering a deeper understanding of their reactivity and potential applications in medicinal chemistry (Spillane, O'Byrne, & McCaw, 2008).
Future Directions
The future directions for research on 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Further modifications could be made to investigate how the chiral moiety influences kinase inhibition .
properties
IUPAC Name |
2-nitro-4-pyrrolidin-1-ylsulfonylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTJUZDQFHQQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol |
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